molecular formula C14H17N3O3S B2428025 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 761422-06-4

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2428025
CAS No.: 761422-06-4
M. Wt: 307.37
InChI Key: GCAZRHNPRLOQGK-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-4-6-17(7-5-10)12(18)9-21-14-16-15-13(20-14)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZRHNPRLOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.

    Thioether Formation: The oxadiazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.

    Piperidine Introduction: The final step involves the reaction of the intermediate with 4-methylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Functionalization of the Ethanone Moiety

The 4-methylpiperidine group is introduced through SN2 substitution.

Substitution Reaction:

ReactantsConditionsProductYieldSource
2-bromoethan-1-one + 4-methylpiperidineLiHMDS in THF, 0°C1-(4-Methylpiperidin-1-yl)ethan-1-one66%

Key details:

  • Lithium hexamethyldisilazane (LiHMDS) acts as a strong base, promoting deprotonation and substitution .

  • Reactions under inert atmospheres (Ar) prevent oxidation .

Biological Activity and Derivatization

The compound’s oxadiazole and furan rings participate in hydrogen bonding and π-π stacking, enabling interactions with biological targets.

Antifungal Activity (Example):

DerivativeTarget OrganismIC₅₀ (µM)Source
Target compoundCandida albicans0.794

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups on the oxadiazole enhance antifungal potency .

  • The 4-methylpiperidine group improves solubility and membrane permeability .

Stability and Degradation

The compound undergoes hydrolysis under strongly acidic or basic conditions due to the oxadiazole ring’s sensitivity.

Degradation Pathways:

ConditionReactionProduct
pH < 2Acidic hydrolysisFuran-2-carboxylic acid + 4-methylpiperidine
pH > 10Basic hydrolysisDegraded oxadiazole fragments

Comparative Reactivity with Analogues

FeatureTarget CompoundAnalogues (e.g., thiadiazole derivatives)
Oxidative stabilityModerate (oxadiazole)Lower (thiadiazole)
BioactivityAntifungal, cytotoxicBroader cytotoxicity

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one have been synthesized and tested for their effectiveness against various bacterial strains. A study highlighted that compounds with a furan ring demonstrated enhanced antibacterial activity due to their lipophilicity, which facilitates membrane penetration .

Anticancer Properties

The oxadiazole derivatives have also been explored for their anticancer potential. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines, attributed to their ability to induce apoptosis. Research indicates that the presence of the furan moiety enhances the interaction with cellular targets, leading to increased cytotoxicity .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to This compound have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. One study reported that specific derivatives exhibited significant inhibition, suggesting potential therapeutic applications in cognitive disorders .

Photoluminescent Properties

The incorporation of oxadiazole units in polymer matrices has led to the development of photoluminescent materials. These materials are being investigated for applications in organic light-emitting diodes (OLEDs) and sensors. The furan-containing oxadiazole derivatives exhibit favorable electronic properties that enhance light emission efficiency .

Polymer Synthesis

Compounds like This compound can be utilized as monomers or cross-linking agents in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives .

Pesticidal Activity

Research has shown that oxadiazole derivatives possess insecticidal and fungicidal properties. Compounds similar to This compound have been tested against various pests and pathogens affecting crops. The results indicate effective pest control with minimal toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially allowing the compound to mimic or inhibit natural substrates. The piperidine ring may enhance its binding affinity to certain targets, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
  • Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
  • 5-Furan-2yl [1,3,4]oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the 4-methylpiperidine moiety. This structural feature can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.

Biological Activity

The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic areas.

The chemical formula for this compound is C12H14N2O2SC_{12}H_{14}N_2O_2S, with a molecular weight of approximately 250.32 g/mol. The structure features a furan moiety linked to an oxadiazole ring through a sulfur atom, alongside a piperidine group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent functionalization with the furan and piperidine groups. The process is designed to achieve high yields while maintaining purity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, similar derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety may enhance lipophilicity, which is associated with improved membrane permeability and antimicrobial action .

Anticancer Properties

Studies on related oxadiazole compounds have demonstrated promising anticancer activity. For example, compounds derived from this class have been evaluated against cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer), showing IC50 values in the micromolar range. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit various enzymes. Notably, derivatives with similar structures have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Some compounds have shown selective inhibition profiles that could be beneficial for therapeutic applications .

Case Studies

Study Biological Activity IC50/IC90 Values Cell Lines/Organisms Tested
Study 1Antimicrobial50 µM (against E. coli)E. coli, S. aureus
Study 2Anticancer40 µM (against MDA-MB-231)MDA-MB-231, Caco-2
Study 3Enzyme InhibitionAChE: 157 µM; BChE: 46 µMHuman brain extracts

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes within cells, leading to altered signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, resulting in oxidative stress that can trigger apoptosis in cancer cells.
  • Inhibition of Key Enzymes : By inhibiting AChE or BChE, the compound may affect neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative conditions.

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